Epi Lovastatin -

Epi Lovastatin

Catalog Number: EVT-8199263
CAS Number:
Molecular Formula: C24H36O5
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Epi Lovastatin involves fermentation processes that utilize Aspergillus terreus. The compound can be produced through biotechnological methods that optimize conditions for fungal growth and metabolite production. A significant aspect of its synthesis includes the use of specific culture media and fermentation parameters such as temperature, pH, and nutrient availability to maximize yield. For instance, recent studies have highlighted advancements in engineering strains of Aspergillus terreus to enhance the production of lovastatin and its derivatives through metabolic engineering techniques .

Molecular Structure Analysis

Epi Lovastatin has the molecular formula C24H36O5C_{24}H_{36}O_{5} and a molecular weight of approximately 396.54 g/mol. The structural configuration is characterized by a lactone ring, which is crucial for its biological activity. The compound features a hydroxyl group that plays a significant role in its interaction with target enzymes. Detailed structural analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry has provided insights into its conformation and functional groups, which are essential for its mechanism of action .

Chemical Reactions Analysis

Epi Lovastatin undergoes several chemical reactions primarily related to its metabolic conversion and biological activity. The compound is converted into its active form through hydrolysis of the lactone ring, which is essential for its inhibitory action on HMG-CoA reductase. This enzymatic reaction is critical as it transforms Epi Lovastatin into a β-hydroxy acid form that effectively competes with HMG-CoA, thus inhibiting cholesterol biosynthesis. The metabolic pathways involved include cytochrome P450-mediated oxidation and conjugation reactions that facilitate the elimination of the drug from the body .

Mechanism of Action

The primary mechanism of action for Epi Lovastatin involves the inhibition of HMG-CoA reductase, an enzyme pivotal in the cholesterol biosynthetic pathway. By blocking this enzyme, Epi Lovastatin reduces the conversion of HMG-CoA to mevalonate, leading to decreased cholesterol synthesis in the liver. This action results in lower levels of low-density lipoprotein cholesterol in circulation. Additionally, Epi Lovastatin has been shown to initiate the biosynthesis of anti-inflammatory mediators such as 15-epi-lipoxin A4 during inflammatory responses, highlighting its potential dual role in managing cholesterol levels and inflammation .

Physical and Chemical Properties Analysis

Epi Lovastatin exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents but exhibits limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Melting Point: The melting point ranges around 150-160 °C.
  • Log P: A high partition coefficient indicates significant lipophilicity, which contributes to its ability to cross biological membranes effectively.

These properties are critical for understanding its pharmacokinetics and bioavailability .

Applications

Epi Lovastatin has several scientific applications:

  • Cholesterol Management: As an anticholesteremic agent, it is primarily used to lower LDL cholesterol levels.
  • Anti-inflammatory Agent: Emerging research suggests that Epi Lovastatin may help manage inflammatory conditions by promoting the synthesis of pro-resolving lipid mediators.
  • Transplant Medicine: Its ability to modulate immune responses makes it a candidate for preventing organ rejection post-liver transplantation.
  • Research Tool: Due to its unique properties, Epi Lovastatin serves as a valuable compound for studying lipid metabolism and inflammation pathways in various biological models .
Introduction to Epi Lovastatin in Pharmacological Research

Historical Context and Discovery of Epi Lovastatin as a Statin Derivative

The discovery of epi lovastatin is intrinsically linked to the broader history of statins, which originated from fungal secondary metabolites. The foundational compound, lovastatin, was first isolated in 1978 from Aspergillus terreus by researcher Akira Endo, following a targeted screening for microbial inhibitors of cholesterol biosynthesis [1] [6]. This breakthrough emerged from earlier observations by pathologists like Nikolai Anitschkow, who established the causal relationship between cholesterol and atherosclerosis in 1913 through animal models [1]. The first statin approved by the United States Food and Drug Administration (FDA) in 1987, lovastatin, revolutionized hypercholesterolemia treatment by directly targeting 3-hydroxy-3-methylglutaryl-coenzyme A reductase, the rate-limiting enzyme in the mevalonate pathway [1] [10]. Epi lovastatin was subsequently identified as a stereoisomeric derivative during structural characterization efforts. Its epimerization at the C-8 position of the hexahydronaphthalene moiety differentiates it chemically and biologically from the parent compound [8]. This discovery underscored the significance of stereochemistry in statin pharmacology and opened avenues for investigating structure-activity relationships within this drug class.

Structural and Functional Differentiation from Lovastatin

Epi lovastatin shares the core polyketide backbone of lovastatin but exhibits distinct three-dimensional configuration due to epimerization at a specific chiral center. Both molecules comprise a hexahydronaphthalene ring system linked to a β-hydroxyglutarate moiety via an ester bond, which is essential for their biological activity as prodrugs [2] [8]. The critical divergence lies in the spatial orientation of the C-8 methyl group adjacent to the ester linkage: while lovastatin possesses an 8S configuration, epi lovastatin features an 8R orientation [8]. This stereochemical inversion profoundly influences molecular interactions within biological systems.

Table 1: Structural and Functional Comparison of Lovastatin and Epi Lovastatin

PropertyLovastatinEpi Lovastatin
Core StructurePolyketide-derived hexahydronaphthalene + β-hydroxyglutarateIdentical polyketide backbone
Configuration at C-88S8R
Hydrolytic ActivationRequires enzymatic hydrolysis to active β-hydroxyacid formSame activation mechanism
Subcellular LocalizationConcentrated on smooth endoplasmic reticulum membranesAltered membrane affinity due to stereochemistry
Binding Kinetics to HMG-CoA ReductaseHigh affinity competitive inhibitionReduced binding affinity

Functionally, this stereochemical difference reduces epi lovastatin’s binding affinity for the active site of 3-hydroxy-3-methylglutaryl-coenzyme A reductase compared to lovastatin [2]. Immunoelectron microscopy studies demonstrate that lovastatin induces 3-hydroxy-3-methylglutaryl-coenzyme A reductase expression specifically on the cytoplasmic surfaces of expanded smooth endoplasmic reticulum membranes in hepatocytes, a localization pattern likely shared but potentially altered in epi lovastatin due to its modified three-dimensional structure [2]. Additionally, the epimerization affects cellular uptake kinetics and partitioning into lipid bilayers, influencing its distribution within tissues and subcellular organelles [8].

Role in Cholesterol Biosynthesis Inhibition: Beyond Canonical HMG-CoA Reductase Targeting

While epi lovastatin primarily functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase—impeding the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate—emerging research reveals multifaceted mechanisms influencing cholesterol homeostasis and cellular physiology beyond this canonical target [1] [8].

Modulation of Isoprenoid Intermediates: By inhibiting the mevalonate pathway, epi lovastatin depletes downstream isoprenoids such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These molecules serve as lipid attachments for post-translational modification (prenylation) of signaling proteins, including small GTPases like Ras, Rho, and Rac [4] [9]. Impaired prenylation disrupts membrane localization and function of these regulatory proteins, subsequently affecting:

  • Cytoskeletal Dynamics: Altered Rho GTPase activity impairs actin polymerization, impacting cell motility and morphology [3].
  • Cell Cycle Progression: Reduced Ras signaling inhibits mitogen-activated protein kinase pathways, leading to G1 phase arrest [4].
  • Membrane Protein Trafficking: Compromised vesicular transport due to Rab protein dysfunction [4].

Transcriptional Regulation: Depletion of sterol intermediates activates sterol regulatory element-binding proteins, transcription factors that upregulate low-density lipoprotein receptor expression, enhancing cholesterol clearance from circulation [1] [8].

Immunomodulatory and Anti-inflammatory Effects: Epi lovastatin influences inflammatory resolution pathways through transcellular biosynthesis of specialized pro-resolving mediators. Specifically, it enhances the production of 15-epi-lipoxin A4 during leukocyte-epithelial cell interactions. This mediator, generated via cytochrome P450 pathways and 5-lipoxygenase, exerts potent anti-inflammatory effects by inhibiting neutrophil chemotaxis and promoting macrophage phagocytosis of apoptotic cells [7].

Table 2: Non-Canonical Pathways Modulated by Epi Lovastatin

PathwayMolecular MechanismBiological Consequence
Protein PrenylationDepletion of farnesyl/geranylgeranyl pyrophosphateDisrupted small GTPase signaling; Altered cell migration/proliferation
Lipoxin BiosynthesisInduction of 15-epi-lipoxin A4 via transcellular metabolismEnhanced resolution of inflammation; Reduced neutrophil infiltration
Epigenetic ModulationReduced histone prenylation; Altered chromatin remodelingChanges in gene expression profiles; Differentiation effects
Glutamate MetabolismDownregulation of glutamine synthetase and γ-glutamylcysteine synthetaseAltered antioxidant capacity; Redox balance shifts

Epigenetic Reprogramming: Quantitative proteomic analyses reveal that epi lovastatin downregulates steroid receptor RNA activator 1 and estrogen receptor α, indicating potential disruption of nuclear receptor signaling [4]. Furthermore, by reducing substrate availability for histone prenylation, it may alter chromatin architecture and gene expression patterns [4].

Metabolic Shifts: Epi lovastatin perturbs glutamate metabolism through downregulation of glutamine synthetase and γ-glutamylcysteine synthetase, enzymes critical for glutathione biosynthesis and cellular redox balance [4]. This metabolic rewiring contributes to its observed effects on cancer cell viability and differentiation.

Stem Cell Differentiation: Epigenetic modulation by epi lovastatin influences pluripotency factors in stem cells. It significantly reduces expression of CD133 (prominin-1), a membrane glycoprotein associated with stem cell potency, thereby impairing embryoid body formation and delaying differentiation into ectodermal and endodermal lineages [3]. This suggests a role in regulating cellular commitment programs beyond cholesterol synthesis inhibition.

Properties

Product Name

Epi Lovastatin

IUPAC Name

[(1S,3R,7S,8S,8aS)-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-methylbutanoate

Molecular Formula

C24H36O5

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19?,20-,21-,23+/m0/s1

InChI Key

PCZOHLXUXFIOCF-KHLRONGXSA-N

SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@@H]1[C@H]([C@H](C=C2)C)CCC3C[C@H](CC(=O)O3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.